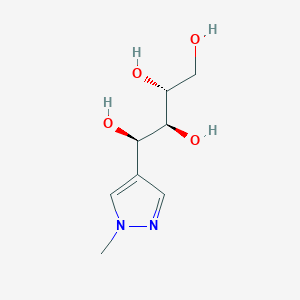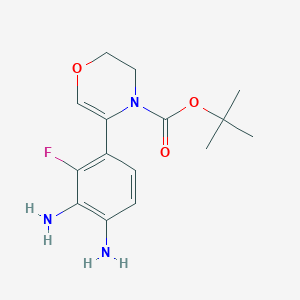
7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline typically involves multi-step organic reactions. One common method includes the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis , which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against a range of bacterial and fungal pathogens .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating diseases such as malaria and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, thereby disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-2-chloro-3-ethylquinoline
- 6-Methoxyquinoline
- 2-Chloro-3-ethylquinoline
Uniqueness: 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxy group, enhances its reactivity and potential for functionalization. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .
Eigenschaften
Molekularformel |
C12H11BrClNO |
|---|---|
Molekulargewicht |
300.58 g/mol |
IUPAC-Name |
7-bromo-2-chloro-3-ethyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H11BrClNO/c1-3-7-4-8-5-11(16-2)9(13)6-10(8)15-12(7)14/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
IVHPZRQTAFAPTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C=C(C(=CC2=C1)OC)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


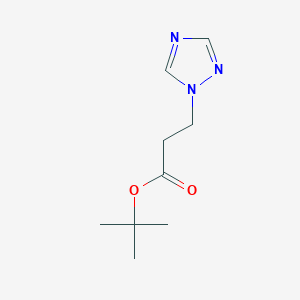




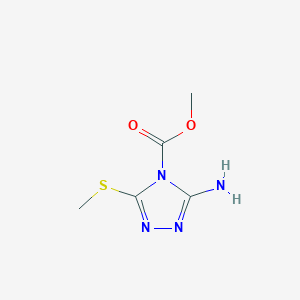
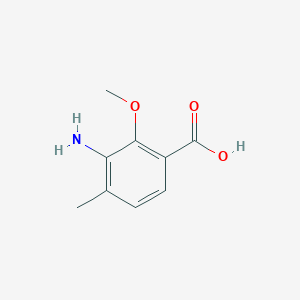
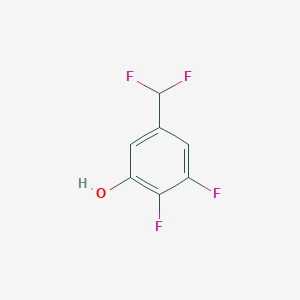
![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)
![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
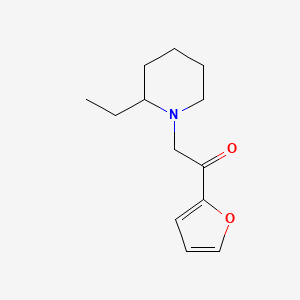
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
